Methyl 3-{[cyclohexyl(cyclopropylcarbamothioyl)amino]methyl}-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-({CYCLOHEXYL[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({CYCLOHEXYL[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoate core, followed by the introduction of the cyclohexyl and cyclopropylamino groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({CYCLOHEXYL[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
METHYL 3-({CYCLOHEXYL[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which METHYL 3-({CYCLOHEXYL[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE exerts its effects depends on its interaction with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 3-({CYCLOHEXYL[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE include other benzoate derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications.
Uniqueness
What sets METHYL 3-({CYCLOHEXYL[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE apart is its specific combination of functional groups, which can confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H28N2O3S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
methyl 3-[[cyclohexyl(cyclopropylcarbamothioyl)amino]methyl]-4-methoxybenzoate |
InChI |
InChI=1S/C20H28N2O3S/c1-24-18-11-8-14(19(23)25-2)12-15(18)13-22(17-6-4-3-5-7-17)20(26)21-16-9-10-16/h8,11-12,16-17H,3-7,9-10,13H2,1-2H3,(H,21,26) |
InChI Key |
ZDEPWYSSFNAFHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN(C2CCCCC2)C(=S)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.